1-Propanol-1-13C

Beschreibung

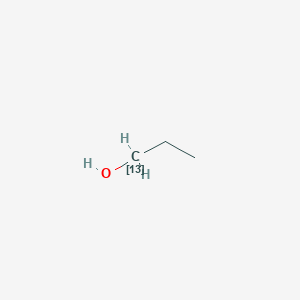

1-Propanol-1-¹³C (CAS 84615-47-4) is an isotopically labeled derivative of 1-propanol, where the carbon-13 isotope is incorporated at the first carbon position of the molecule. Its molecular formula is C³H₈O, with the ¹³C substitution explicitly at the methyl group (CH₃[¹³CH₂]OH). This modification results in a molecular weight of 61.09 g/mol, slightly higher than unlabeled 1-propanol (60.09 g/mol) . Key physical properties include a density of 0.804 g/mL at 25°C, a boiling point of 97°C, a flash point of 23°C, and an autoignition temperature of 371°C . The compound is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to its isotopic labeling, enabling precise tracking in chemical and biological systems .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(113C)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480195 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84615-47-4 | |

| Record name | 1-Propanol-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Catalytic Hydrogenation of ¹³C-Labeled Propionaldehyde

Hydroformylation with ¹³CO

Ethylene reacts with ¹³CO and H₂ under hydroformylation conditions, mediated by cobalt or rhodium catalysts, to yield propionaldehyde-1-¹³C:

$$ \text{H}2\text{C=CH}2 + \,^{13}\text{CO} + \text{H}2 \xrightarrow{\text{[Rh or Co]}} \text{CH}3\text{CH}_2\,^{13}\text{CHO} $$

Key parameters include temperatures of 80–120°C and pressures of 10–30 MPa. Rhodium-based catalysts (e.g., Rh(acac)(CO)₂) offer superior selectivity (>90%) compared to cobalt systems.

Hydrogenation to 1-Propanol-1-¹³C

The labeled propionaldehyde undergoes hydrogenation over nickel or copper-chromite catalysts at 100–150°C and 1–5 MPa H₂ pressure:

$$ \text{CH}3\text{CH}2\,^{13}\text{CHO} + \text{H}2 \rightarrow \text{CH}3\text{CH}2\,^{13}\text{CH}2\text{OH} $$

This step achieves near-quantitative conversion, with isotopic purity >98% confirmed via mass spectrometry.

Table 1. Performance Metrics for Propionaldehyde Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Isotopic Purity (%) |

|---|---|---|---|---|

| Ni/Al₂O₃ | 120 | 3 | 95 | 98.5 |

| Cu-Cr Oxide | 100 | 1 | 92 | 99.1 |

Grignard Reagent-Based Synthesis

Nucleophilic Addition of ¹³C-Labeled Methylmagnesium Bromide

An alternative route employs a Grignard reaction between ethylene oxide and methylmagnesium bromide-¹³C:

$$ \text{CH}2\text{CH}2\text{O} + \,^{13}\text{CH}3\text{MgBr} \rightarrow \text{CH}3\,^{13}\text{CH}2\text{CH}2\text{OMgBr} $$

Subsequent hydrolysis yields 1-propanol-1-¹³C:

$$ \text{CH}3\,^{13}\text{CH}2\text{CH}2\text{OMgBr} + \text{H}2\text{O} \rightarrow \text{CH}3\,^{13}\text{CH}2\text{CH}_2\text{OH} + \text{MgBr(OH)} $$

Reduction of ¹³C-Labeled Propionic Acid

Lithium Aluminum Hydride (LiAlH₄) Reduction

Propionic acid-1-¹³C, synthesized via carbonylation of ethanol-¹³C, is reduced to the alcohol using LiAlH₄:

$$ \text{CH}3\text{CH}2\,^{13}\text{COOH} \xrightarrow{\text{LiAlH}4} \text{CH}3\text{CH}2\,^{13}\text{CH}2\text{OH} $$

Reactions proceed in tetrahydrofuran (THF) at reflux, achieving 80–90% yield.

Isotopic Labeling via Cyanide Incorporation

Kolbe Nitrile Synthesis

Adapting methods from nucleotide chemistry, ¹³C-labeled nitriles serve as intermediates. 2-Cyanopropionic acid-1-¹³C is synthesized via reaction of ¹³CN⁻ with 2-bromopropionic acid:

$$ \text{BrCH}2\text{COOH} + \,^{13}\text{CN}^- \rightarrow \,^{13}\text{CNCH}2\text{COOH} + \text{Br}^- $$

Hydrolysis of the nitrile yields propionic acid-1-¹³C, which is subsequently reduced to the alcohol.

Table 2. Comparison of Labeling Methods

| Method | Isotopic Source | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Hydroformylation | ¹³CO | 95 | Moderate | High |

| Grignard Reaction | ¹³CH₃MgBr | 80 | Low | Medium |

| Nitrile Hydrolysis | ¹³CN⁻ | 75 | High | Low |

Analytical Validation and Quality Control

NMR Spectroscopy

¹³C NMR confirms label position, with the C1 carbon resonating at δ 16.4 ppm. Purity is assessed via gas chromatography (GC), with retention times matching unlabeled 1-propanol.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies isotopic enrichment, showing a +1 Da shift at m/z 61.065 for [M+H]⁺.

Analyse Chemischer Reaktionen

Biosynthetic Production

Recombinant Escherichia coli strains utilize dual metabolic pathways for 1-propanol-1-¹³C production:

-

Threonine Pathway : Converts glucose to 2-ketobutyrate (2KB) via threonine deaminase (IlvA) (PMC ).

-

Citramalate Pathway : Generates 2KB via citramalate synthase (CimA), bypassing threonine (Sigma-Aldrich ).

Key Synergy : Combining both pathways maximizes yield by balancing cofactor usage (NAD(P)H and ATP) (PMC ). A metabolomics-driven study revealed that 2KB accumulation (>15 mM) inhibits production due to toxicity, necessitating knockout of competing genes (avtA) to optimize flux (PMC ).

| Pathway | Substrate | Key Enzyme | Max Yield (g/L) | Reference |

|---|---|---|---|---|

| Threonine | Glucose | IlvA | 0.8 | |

| Citramalate | Glucose | CimA | 1.2 | |

| Dual Pathway | Glucose | IlvA + CimA | 2.4 |

Controlled Oxidation

-

Propanal Formation : Oxidation with Na₂Cr₂O₇/H₂SO₄ yields ¹³C-labeled propanal (36% efficiency), while PCC or Swern oxidation achieves >90% selectivity (Wikipedia , PubChem ).

-

Propionic Acid : Strong oxidizers (e.g., KMnO₄) convert 1-propanol-1-¹³C to ¹³C-propionic acid (PubChem ).

Gas-Phase Radical Reactions

Atomic oxygen (O(³P)) reacts with 1-propanol-¹³C via H-abstraction:

-

Primary Pathway : Abstraction from the -CH₂ group forms ¹³C-labeled propanal (Ayub & Roscoe ).

-

Secondary Pathway : Abstraction from the -OH group yields water and a propyl radical (Ayub & Roscoe ).

| Reactant | Product | Rate Constant (298 K, cm³/mol·s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| O(³P) + C₃H₈O | ¹³CH₂CH₂CHO + H₂O | 2.1 × 10⁻¹⁰ | 12.5 |

| O(³P) + C₃H₈O | ¹³CH₂CH₂CH₂O· + H₂O | 1.8 × 10⁻¹⁰ | 14.2 |

Esterification and Functionalization

1-Propanol-1-¹³C undergoes esterification with carboxylic acids under acid catalysis:

-

Acetic Acid : Forms ¹³C-propyl acetate (95% yield with H₂SO₄) (Wikipedia ).

-

Formic Acid : Produces ¹³C-propyl formate (65% yield under reflux) (Wikipedia ).

Mechanism : Nucleophilic acyl substitution at the ¹³C-terminal -OH group, confirmed by ¹H/¹³C HSQC NMR (BMRB ).

Astrochemical Formation Pathways

In interstellar ices, 1-propanol-1-¹³C forms via radical recombination during CO and C₂H₂ hydrogenation:

-

C₂H₂ Processing : Produces H₂CCH and H₃CCH₂ radicals (A&A ).

-

Radical Recombination : HCO + H₃CCH₂ → CH₃CH₂CHO (propanal), followed by hydrogenation to 1-propanol (A&A ).

Key Finding : The 1-propanol:propanal ratio in prestellar cores is <0.35–0.55, validated by ALMA observations (A&A ).

Mechanistic Tracing

-

¹³C-Labeling : Enables tracking of carbon flux in metabolic networks (e.g., 2KB → 1-propanol) (PMC ).

-

NMR Analysis : Distinct ¹³C shifts at C1 (δ = 12.277 ppm) and C3 (δ = 66.293 ppm) confirm structural integrity in reaction products (BMRB ).

Toxicity Studies

Accumulation of ¹³C-2KB (>15 mM) in E. coli disrupts CoA pools, necessitating pathway balancing to mitigate growth inhibition (PMC ).

Wissenschaftliche Forschungsanwendungen

Chemical Research and Synthesis

Isotope Labeling in Metabolic Studies

1-Propanol-1-13C serves as a valuable tracer in metabolic studies. Its incorporation into biological systems allows researchers to track metabolic pathways and understand the dynamics of biochemical reactions. For example, studies have demonstrated its use in evaluating the metabolic fate of propanol in various organisms, providing insights into enzymatic processes and metabolic regulation .

Synthesis of Complex Molecules

In organic synthesis, this compound is employed as a reagent for the preparation of labeled compounds. The isotopic labeling helps in elucidating reaction mechanisms and determining the structure of synthesized molecules through techniques such as NMR spectroscopy. The compound's ability to participate in various chemical reactions makes it a versatile building block in synthetic chemistry .

Environmental Applications

Tracking Pollution Sources

The isotopic signature of this compound can be utilized to trace sources of pollution. By analyzing the concentration of this compound in environmental samples, researchers can identify contamination pathways and sources, aiding in environmental monitoring and remediation efforts. This application is particularly relevant in studies involving groundwater contamination and air quality assessments .

Biodegradation Studies

Research involving the biodegradation of organic pollutants often employs this compound to study the efficiency of microbial degradation processes. By tracking the breakdown of this labeled compound by specific microbial communities, scientists can gain insights into the biodegradation pathways and the impact of environmental conditions on microbial activity .

Pharmaceutical Applications

Drug Development and Pharmacokinetics

In pharmaceutical research, this compound is used to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion (ADME) processes within biological systems. This information is crucial for understanding drug efficacy and safety profiles during the development phase .

Formulation Studies

The compound is also utilized in formulation studies where its properties can influence solvent interactions within pharmaceutical products. By incorporating this compound into formulations, researchers can assess how variations affect stability, solubility, and overall product performance .

Industrial Applications

Solvent Use in Chemical Processes

As a solvent, this compound finds applications in various industrial processes including coatings, cleaning agents, and metalworking fluids. Its properties facilitate effective dissolution of resins and other materials, making it an essential component in manufacturing settings .

Production of Polypropylene Precursors

Recent studies have indicated that 1-Propanol can be produced fermentatively from renewable resources such as glucose. The isotopically labeled version aids in optimizing production processes for polypropylene precursors, aligning with sustainable practices in chemical manufacturing .

Case Study 1: Metabolic Pathway Analysis

A study conducted on Escherichia coli utilized this compound to trace metabolic pathways involved in propanol production from glucose substrates. The findings highlighted key enzymatic steps and provided a comprehensive understanding of fermentation processes.

Case Study 2: Environmental Monitoring

Research involving groundwater pollution traced back to industrial activities utilized this compound as a marker for contamination sources. The study successfully identified specific industrial sites contributing to local groundwater degradation.

Wirkmechanismus

The mechanism of action of 1-Propanol-1-13C primarily involves its role as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study the compound’s interactions and transformations at the molecular level. This helps in understanding the pathways and molecular targets involved in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Isomers: 1-Propanol vs. 2-Propanol

1-Propanol (n-propanol) and 2-propanol (isopropanol) are structural isomers with distinct physicochemical properties:

2-Propanol’s lower boiling and flash points reflect its branched structure, reducing intermolecular hydrogen bonding compared to 1-propanol. This structural difference also impacts toxicity; 2-propanol is more volatile and poses higher flammability risks .

Isotopic Variants: Deuterated Propanols

Deuterated analogs, such as 1-propanol-d₃ (CAS 70907-80-1), exhibit nearly identical physical properties to their non-deuterated counterparts but differ in spectroscopic behavior. For example, deuterium substitution shifts NMR signals and reduces spin-spin coupling, making these compounds valuable in kinetic and mechanistic studies .

| Property | 1-Propanol-1-¹³C | 1-Propanol-d₃ |

|---|---|---|

| CAS No. | 84615-47-4 | 70907-80-1 |

| Molecular Formula | CH₃[¹³CH₂]OH | C₃H₅D₃O |

| Molecular Weight | 61.09 g/mol | 63.13 g/mol |

Halogenated Derivatives: 1-Chloro-2-methyl-2-propanol

1-Chloro-2-methyl-2-propanol (CAS 558-42-9) is a chlorinated tertiary alcohol with distinct reactivity. Its molecular weight (108.57 g/mol) and chlorine substituent significantly alter properties:

| Property | 1-Propanol-1-¹³C | 1-Chloro-2-methyl-2-propanol |

|---|---|---|

| CAS No. | 84615-47-4 | 558-42-9 |

| Molecular Formula | C₃H₈O | C₄H₉ClO |

| Hazards | Flammable liquid | Corrosive; requires specialized handling |

The chlorine atom introduces polarity, increasing solubility in polar solvents but also elevating toxicity risks. First aid measures for the chlorinated derivative emphasize immediate decontamination due to its irritant properties .

Aromatic Derivatives: 1-Phenyl-1-propanol

1-Phenyl-1-propanol (CAS 1335-12-2) incorporates a benzene ring, drastically altering its chemical behavior. With a molecular formula of C₉H₁₂O and a molecular weight of 136.19 g/mol, this compound is more hydrophobic and less volatile than aliphatic propanols. It is used in organic synthesis and fragrance industries .

| Property | 1-Propanol-1-¹³C | 1-Phenyl-1-propanol |

|---|---|---|

| CAS No. | 84615-47-4 | 1335-12-2 |

| Molecular Formula | C₃H₈O | C₉H₁₂O |

| Application | Research tracer | Pharmaceutical intermediates |

Biologische Aktivität

1-Propanol-1-13C, a stable isotopic form of propanol, has garnered attention in various fields, particularly in metabolic studies and environmental assessments. This article reviews the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and applications in research.

1-Propanol (n-propanol) is a primary alcohol with the chemical formula . Its isotopic variant, this compound, is utilized in metabolic studies due to the presence of the carbon-13 isotope, which allows for tracing and quantification in biological systems. The metabolism of 1-propanol involves its rapid absorption and conversion into various metabolites, including 1-propanaldehyde and propionic acid .

Metabolic Pathways

The metabolic pathways of 1-propanol can be summarized as follows:

- Absorption : Rapidly absorbed through the gastrointestinal tract.

- Oxidation : Converted to 1-propanaldehyde by alcohol dehydrogenase (ADH).

- Further Metabolism : 1-propanaldehyde is then oxidized to propionic acid by aldehyde dehydrogenase (ALDH).

This metabolic route highlights the compound's role in energy production and its potential implications in various physiological processes.

Toxicological Studies

Research indicates that while 1-propanol is generally regarded as safe at low concentrations, higher levels may lead to toxicity. Studies have shown that exposure can result in neurotoxic effects, reproductive toxicity, and potential carcinogenicity . The following table summarizes key toxicological findings associated with 1-propanol exposure:

| Effect | Description |

|---|---|

| Neurotoxicity | Impaired cognitive function and motor coordination observed in animal studies. |

| Reproductive Toxicity | Potential impacts on fertility and fetal development noted in rodent models. |

| Carcinogenicity | Evidence suggests possible links to cancer based on animal studies. |

Applications in Research

This compound is extensively used in metabolomics studies to trace metabolic pathways in microorganisms such as Escherichia coli. By employing gas chromatography/mass spectrometry (GC/MS) techniques, researchers have identified critical steps in the biosynthesis of various compounds, including butanol and propanol .

Case Study: Metabolomics Approach

A significant study utilized a metabolomics-driven approach to improve propanol production in E. coli. The researchers focused on optimizing the citramalate and threonine pathways to enhance yield. Key findings included:

- Pathway Optimization : Genetic modifications led to increased production rates.

- Toxicity Observations : Accumulation of upstream metabolites indicated potential toxicity issues that required further investigation.

This case exemplifies the utility of this compound in elucidating complex biological processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Propanol-1-¹³C for isotopic labeling studies?

- Methodological Answer : The synthesis typically involves isotopic substitution at the C1 position using ¹³C-enriched precursors (e.g., ¹³CO₂ or ¹³CH₃I). Key steps include:

- Precursor selection : Use Grignard or organometallic reactions to introduce ¹³C at the desired position .

- Purification : Employ fractional distillation or column chromatography to isolate high-purity 1-Propanol-1-¹³C, verified via NMR (¹³C and ¹H) and mass spectrometry .

- Yield optimization : Adjust reaction stoichiometry and temperature to minimize isotopic dilution, ensuring >98% isotopic enrichment .

Q. What analytical techniques are most reliable for characterizing 1-Propanol-1-¹³C purity and isotopic enrichment?

- Methodological Answer :

- GC-MS : Quantify isotopic enrichment by comparing mass spectral peaks (e.g., m/z 60 for unlabeled vs. m/z 61 for ¹³C-labeled) .

- Isotope Ratio Mass Spectrometry (IRMS) : Measure ¹³C/¹²C ratios with precision <0.1‰ .

- NMR : ¹³C NMR confirms positional labeling (C1 resonance at ~64 ppm) and absence of unlabeled impurities .

Q. How should researchers design experiments to study solvent effects of 1-Propanol-1-¹³C in kinetic isotope effect (KIE) measurements?

- Methodological Answer :

- Control setup : Compare reaction rates of ¹³C-labeled vs. unlabeled 1-propanol in identical conditions (temperature, pH) .

- Data normalization : Account for solvent viscosity and polarity differences using reference systems (e.g., D₂O or THF) .

- Statistical validation : Perform triplicate trials with ANOVA to ensure KIE significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for 1-Propanol-1-¹³C (e.g., critical temperature values) be resolved?

- Methodological Answer :

- Literature meta-analysis : Compare historical datasets (e.g., Gude & Teja (1995) vs. Ambrose & Townsend (1963)) to identify systematic errors in measurement techniques .

- Experimental replication : Use adiabatic calorimetry under controlled conditions (e.g., 0.1 K precision) to verify critical temperature (Tc ≈ 536.7 K) .

- Computational validation : Apply equations of state (e.g., Peng-Robinson) to model phase behavior and reconcile discrepancies .

Q. What strategies mitigate isotopic scrambling during metabolic tracing studies using 1-Propanol-1-¹³C?

- Methodological Answer :

- Enzyme inhibition : Use site-specific inhibitors (e.g., alcohol dehydrogenase blockers) to prevent ¹³C migration to C2/C3 positions .

- LC-MS/MS tracing : Monitor metabolite ¹³C distribution with time-resolved sampling and fragmentation patterns .

- Control experiments : Include unlabeled controls and isotopomer standards to distinguish biological vs. artifiscal scrambling .

Q. How can researchers address reproducibility challenges in 1-Propanol-1-¹³C-based NMR solvent studies?

- Methodological Answer :

- Standardized protocols : Adopt IUPAC guidelines for sample preparation (e.g., degassing, deuterated lock solvents) .

- Cross-lab validation : Share raw NMR data (FIDs) and processing parameters (e.g., line-broadening) via open-access repositories .

- Error quantification : Report signal-to-noise ratios and integration errors for peak assignments .

Q. What advanced computational methods predict isotopic effects on 1-Propanol-1-¹³C’s vibrational spectroscopy?

- Methodological Answer :

- DFT simulations : Use Gaussian or ORCA software with ¹³C-isotopic substitution to calculate IR/Raman shifts (e.g., C-O stretch at ~1050 cm⁻¹) .

- Anharmonic corrections : Incorporate vibrational coupling terms to improve agreement with experimental spectra .

- Benchmarking : Validate against high-resolution FTIR data (Δν < 2 cm⁻¹) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on 1-Propanol-1-¹³C’s solvent polarity in mixed aqueous systems?

- Methodological Answer :

- Systematic review : Classify studies by methodology (e.g., Reichardt’s dye vs. Kamlet-Taft parameters) to identify technique-dependent biases .

- Controlled replication : Measure polarity using dual-probe systems (e.g., fluorescence + dielectric spectroscopy) under identical conditions .

- Multivariate analysis : Apply PCA to isolate variables (e.g., temperature, ionic strength) causing divergence in reported values .

Q. What experimental designs resolve discrepancies in ¹³C isotope effect magnitudes across reaction mechanisms?

- Methodological Answer :

- Mechanistic probes : Use Hammett plots or kinetic isotope effect (KIE) clustering to differentiate between SN1/SN2 or radical pathways .

- Isotopic cross-over : Co-administer ¹³C and ²H labels to track bond-breaking/forming steps independently .

- Theoretical modeling : Combine Eyring-Polanyi equations with isotopic partition function ratios to predict KIEs .

Tables for Key Data

| Property | Value | Uncertainty | Reference |

|---|---|---|---|

| Critical Temperature (Tc) | 536.7 K | ±0.3 K | |

| ¹³C NMR Shift (C1) | 64.2 ppm | ±0.1 ppm | |

| Isotopic Enrichment (GC-MS) | 98.5% | ±0.5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.